1-Phenyl-2,2-bis(phenylselanyl)ethan-1-one
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Overview
Description
1-Phenyl-2,2-bis(phenylselanyl)ethanone is an organoselenium compound with the molecular formula C20H16OSe2 It is characterized by the presence of two phenylselanyl groups attached to a central ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2,2-bis(phenylselanyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with diphenyl diselenide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the phenylselanyl anion on the carbonyl carbon of benzaldehyde.
Industrial Production Methods
While specific industrial production methods for 1-Phenyl-2,2-bis(phenylselanyl)ethanone are not well-documented, the synthesis of organoselenium compounds generally involves similar reaction conditions and reagents as those used in laboratory-scale preparations. Scaling up the production would require optimization of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,2-bis(phenylselanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of selenides or other reduced selenium species.
Substitution: The phenylselanyl groups can be substituted with other nucleophiles, leading to the formation of different organoselenium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with sodium borohydride can produce selenides.
Scientific Research Applications
1-Phenyl-2,2-bis(phenylselanyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies, particularly in the context of oxidative stress and related diseases.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents and in the treatment of other diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,2-bis(phenylselanyl)ethanone involves its interaction with various molecular targets and pathways. The phenylselanyl groups can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with reactive oxygen species and other redox-active molecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: A related organoselenium compound with two phenylselanyl groups attached to a central diselenide bond.
Benzyl selenocyanate: Another organoselenium compound with a selenocyanate group attached to a benzyl moiety.
Selenourea: A compound containing selenium in a urea-like structure.
Uniqueness
1-Phenyl-2,2-bis(phenylselanyl)ethanone is unique due to its specific structure, which includes two phenylselanyl groups attached to an ethanone backbone
Properties
CAS No. |
61775-61-9 |
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Molecular Formula |
C20H16OSe2 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-phenyl-2,2-bis(phenylselanyl)ethanone |
InChI |
InChI=1S/C20H16OSe2/c21-19(16-10-4-1-5-11-16)20(22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
IVHKNMUTNAWZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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